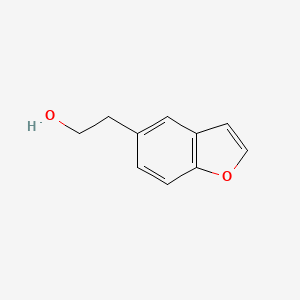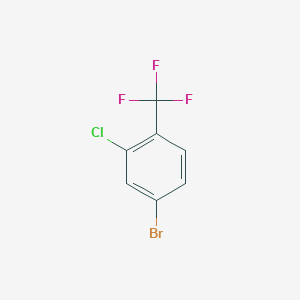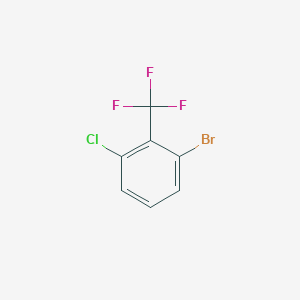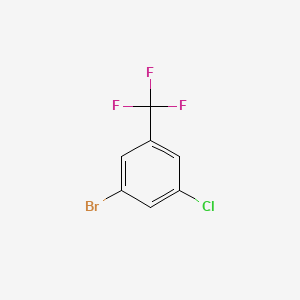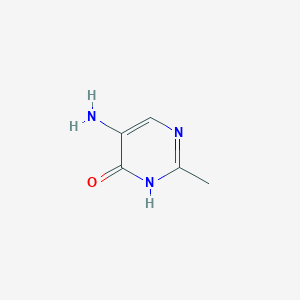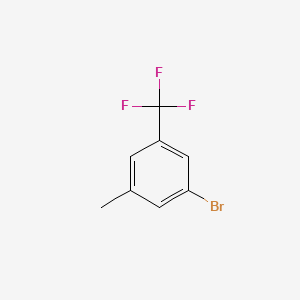
3-Bromo-5-(trifluoromethyl)toluene
説明
3-Bromo-5-(trifluoromethyl)toluene is a brominated aromatic compound with a trifluoromethyl group attached to the benzene ring. It is a versatile starting material in organometallic synthesis due to the presence of both bromine and trifluoromethyl groups, which can undergo various chemical transformations. The compound's structure allows for selective preparation and further reactions to create complex molecules for different applications in chemistry.
Synthesis Analysis
The synthesis of related brominated and trifluoromethylated compounds has been demonstrated in various studies. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene was selectively prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, leading to the formation of synthetically useful organometallic intermediates . This showcases the potential methods that could be adapted for the synthesis of 3-Bromo-5-(trifluoromethyl)toluene.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Bromo-5-(trifluoromethyl)toluene has been studied using X-ray diffraction. For example, trimethylplatinum bromide crystallizes from toluene, showing a cubane-type structure, which provides insights into the possible geometries and interactions of brominated toluene derivatives . This information can be useful in predicting the molecular structure and reactivity of 3-Bromo-5-(trifluoromethyl)toluene.
Chemical Reactions Analysis
Brominated and trifluoromethylated compounds participate in various chemical reactions. The presence of a bromine atom allows for nucleophilic substitution reactions, as seen in the study of vinylic substitution of dibromo-difluoroethylene compounds . Additionally, the trifluoromethyl group can be a key moiety in the synthesis of fluorinated heterocycles and aliphatic compounds, as demonstrated with 3-bromo-1,1,1-trifluoroacetone . These studies provide a foundation for understanding the types of chemical reactions that 3-Bromo-5-(trifluoromethyl)toluene could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-(trifluoromethyl)toluene can be inferred from related compounds. For example, the solubility of organoplatinum compounds in toluene and the crystallization behavior of bismuth compounds from toluene suggest that 3-Bromo-5-(trifluoromethyl)toluene may have similar solubility characteristics. The high regioregularity and molecular weight achieved in the polycondensation of 2-bromo-3-hexylthiophene indicate that the bromine and trifluoromethyl groups in 3-Bromo-5-(trifluoromethyl)toluene could also impart significant properties to polymers derived from it.
科学的研究の応用
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds derived from reactions involving toluene derivatives show the versatility of these compounds in creating complex molecular structures. For example, a study by Sharutin and Sharutina (2016) details the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, which crystallizes from toluene in solvate form, showcasing the use of toluene derivatives in synthesizing metal-organic frameworks with potential applications in catalysis and materials science (Sharutin & Sharutina, 2016).
Catalysis and Polymerization
In catalysis, toluene and its derivatives are frequently used as solvents or reactants. Hurtado et al. (2010) synthesized palladium(II) complexes bearing a new pincer ligand derived from toluene, which exhibited catalytic properties in ethylene polymerization and C–C coupling reactions (Hurtado et al., 2010). This illustrates the role of toluene derivatives in developing new catalytic systems for polymerization and organic synthesis.
Organic Synthesis
In organic synthesis, the reactivity of bromo and trifluoromethyl groups in toluene derivatives enables a variety of chemical transformations. For instance, the electrochemical bromination of 4-methoxy toluene, leading to brominated products, demonstrates the utility of bromo-substituted toluene derivatives in synthesizing intermediate compounds for further chemical reactions (Kulangiappar et al., 2014).
Environmental and Green Chemistry
Toluene derivatives are also explored in the context of environmental and green chemistry. The use of gallium(III) trifluoromethanesulfonate in Friedel-Crafts alkylation reactions as a water-tolerant and reusable Lewis acid catalyst demonstrates the potential of toluene derivatives in promoting more sustainable chemical processes (Prakash et al., 2003).
Safety And Hazards
特性
IUPAC Name |
1-bromo-3-methyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-5-2-6(8(10,11)12)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAIYLXHTGIUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607549 | |
| Record name | 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)toluene | |
CAS RN |
86845-28-5 | |
| Record name | 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methylbenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





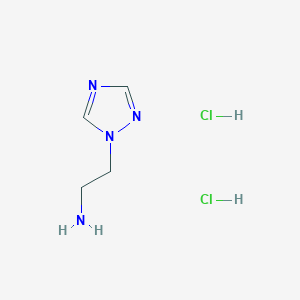

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)


